Product packaging for Alanine,  N-(2-cyanoethyl)alanyl-  (9CI)(Cat. No.:CAS No. 106659-81-8)

Alanine, N-(2-cyanoethyl)alanyl- (9CI)

Cat. No.: B1167341
CAS No.: 106659-81-8
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Description

Alanine, N-(2-cyanoethyl)alanyl- (9CI), also known as Alanine, N-(2-cyanoethyl)alanyl- (9CI), is a useful research compound. Its molecular formula is C9H15N3O3. The purity is usually 95%.
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Properties

CAS No.

106659-81-8

Molecular Formula

C9H15N3O3

Synonyms

Alanine, N-(2-cyanoethyl)alanyl- (9CI)

Origin of Product

United States

Chemical Synthesis and Methodologies for Alanine, N 2 Cyanoethyl Alanyl 9ci

Precursor Synthesis and Purification Strategies

The cornerstone of synthesizing Alanine (B10760859), N-(2-cyanoethyl)alanyl- (9CI) is the preparation of the N-substituted precursor, N-(2-cyanoethyl)alanine. This is followed by strategic derivatization to facilitate the subsequent peptide coupling step.

Synthesis of Cyanoethyl-Modified Alanine Precursors

The primary precursor, N-(2-cyanoethyl)-DL-alanine, is typically synthesized through a Michael addition reaction. This involves the reaction of alanine with acrylonitrile (B1666552) under basic conditions. A common method employs a base such as sodium hydroxide (B78521) or potassium hydroxide to catalyze the nucleophilic attack of the amino group of alanine on the carbon-carbon double bond of acrylonitrile.

The reaction can be summarized as follows:

Reactants: Alanine, Acrylonitrile

Catalyst: Base (e.g., NaOH, KOH)

Mechanism: Nucleophilic addition

This process yields N-(2-cyanoethyl)-DL-alanine, a racemic mixture containing both D and L enantiomers. The purification of the resulting product is crucial and can be achieved through standard techniques such as recrystallization or chromatography to remove unreacted starting materials and byproducts.

Derivatization of Alanine and Related Amino Acids

For the synthesis of the target dipeptide, both the N-(2-cyanoethyl)alanine precursor and the second alanine residue must be appropriately derivatized to enable selective peptide bond formation. This involves the use of protecting groups to block reactive functional groups that are not intended to participate in the coupling reaction.

For the N-(2-cyanoethyl)alanine moiety, the carboxylic acid group must be activated or protected. Conversely, for the second alanine molecule, the amino group must be protected, leaving its carboxylic acid group free to react with the activated N-(2-cyanoethyl)alanine, or vice-versa. The choice of protecting groups is critical to ensure they can be selectively removed without affecting the newly formed peptide bond or the cyanoethyl group.

Peptide Bond Formation Techniques for N-(2-cyanoethyl)alanyl- (9CI)

The formation of the peptide bond between N-(2-cyanoethyl)alanine and a second alanine molecule can be accomplished through either solution-phase or solid-phase synthesis methodologies. Each approach has distinct advantages and requires specific considerations, particularly due to the presence of the N-alkyl (cyanoethyl) group, which can introduce steric hindrance and affect reaction kinetics.

Solution-Phase Peptide Synthesis Approaches

Solution-phase peptide synthesis (SPPS) offers flexibility and is well-suited for the synthesis of dipeptides. acs.org In this approach, the protected amino acid derivatives are reacted in a suitable solvent in the presence of a coupling agent.

A plausible solution-phase route for Alanine, N-(2-cyanoethyl)alanyl- (9CI) would involve the following steps:

Protection: The amino group of one alanine molecule is protected, for example, with a tert-Butoxycarbonyl (Boc) group. The carboxylic acid of the N-(2-cyanoethyl)alanine is often protected as a methyl or benzyl (B1604629) ester. masterorganicchemistry.com

Coupling: The protected N-(2-cyanoethyl)alanine is coupled with the protected alanine using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and racemization. acs.org

Deprotection: The protecting groups are selectively removed to yield the final dipeptide.

The reaction conditions, including solvent, temperature, and reaction time, must be carefully optimized to achieve a good yield and purity. Microwave-assisted methods have been shown to accelerate peptide bond formation in solution-phase synthesis. askthenerd.comacs.org

Parameter Typical Condition Reference
Coupling Agents DCC, EDC, HATU, HBTU acs.org
Solvents Dichloromethane (DCM), Dimethylformamide (DMF) acs.org
Additives HOBt, HOAt acs.org
N-Protection Boc, Fmoc masterorganicchemistry.com
C-Protection Methyl ester, Benzyl ester masterorganicchemistry.com

Protecting Group Strategies for the Cyanoethyl Moiety and Peptide Backbone

The success of the synthesis hinges on an orthogonal protecting group strategy, where each protecting group can be removed under specific conditions without affecting the others or the integrity of the target molecule.

Amino Group Protection: The most common protecting groups for the α-amino group are Boc (tert-Butoxycarbonyl), which is acid-labile, and Fmoc (9-fluorenylmethyloxycarbonyl), which is base-labile. masterorganicchemistry.com

Carboxyl Group Protection: Carboxyl groups are typically protected as esters, such as methyl, ethyl, or benzyl esters, which can be removed by saponification or hydrogenolysis. masterorganicchemistry.com

Cyanoethyl Group Stability: The cyanoethyl group itself is generally stable under the acidic conditions used for Boc deprotection and the conditions for many coupling reactions. However, it can be susceptible to β-elimination under strong basic conditions. Therefore, if an Fmoc-strategy is employed, which requires basic conditions (e.g., piperidine) for deprotection, the stability of the cyanoethyl group must be carefully considered. While the cyanoethyl group is used as a protecting group in oligonucleotide synthesis and is removed by base, the specific conditions and the context of a peptide backbone may alter its lability.

A potential protecting group scheme for a solution-phase synthesis is outlined below:

Functional Group Protecting Group Deprotection Condition
N-terminus of AlanineBocTrifluoroacetic acid (TFA)
C-terminus of N-(2-cyanoethyl)alanineMethyl Ester (OMe)Saponification (e.g., LiOH)
N-terminus of N-(2-cyanoethyl)alanine(Unprotected for coupling)N/A
C-terminus of Alanine(Free for coupling)N/A

This scheme allows for the selective deprotection of the N-terminus for further elongation if desired, while the C-terminal ester can be removed in a final step.

Chemoenzymatic Synthesis Routes to Alanine, N-(2-cyanoethyl)alanyl- (9CI)

Chemoenzymatic synthesis offers a green and sustainable alternative to purely chemical methods for peptide synthesis by utilizing enzymes to catalyze key bond-forming steps under mild conditions. mdpi.com This approach can minimize the need for complex protection and deprotection steps, often leading to higher efficiency and reduced waste. nih.gov

The core of chemoenzymatic dipeptide synthesis lies in the reverse reaction of proteases or esterases, where the enzyme catalyzes the formation of a peptide bond instead of its hydrolysis. mdpi.com This process can be controlled either thermodynamically or kinetically. mdpi.com

Thermodynamically Controlled Synthesis: This approach drives the reaction equilibrium towards peptide formation. This can be achieved by using a large excess of one of the substrates or by inducing the precipitation of the synthesized dipeptide from the reaction medium. mdpi.com

Kinetically Controlled Synthesis: This method relies on an acylated enzyme intermediate. An N-protected and C-terminally activated amino acid (the acyl donor) first acylates the active site of the enzyme (e.g., a serine or cysteine protease). This acylated enzyme then undergoes competitive deacylation by the amino group of the second amino acid (the nucleophile) or by water. mdpi.com To favor peptide synthesis, the concentration of the amino acid nucleophile is kept high.

For the synthesis of Alanine, N-(2-cyanoethyl)alanyl- (9CI), a potential enzymatic coupling would involve N-(2-cyanoethyl)alanine, likely with its carboxyl group activated (e.g., as an ester), and an unprotected alanine molecule. Enzymes like papain or alcalase could be explored for this purpose. mdpi.comnih.gov However, the substrate specificity of these enzymes for N-alkylated amino acids like N-(2-cyanoethyl)alanine would need to be experimentally determined.

Table 1: Potential Enzymes for Enzymatic Coupling

EnzymeClassPotential Acyl Donor for N-(2-cyanoethyl)alanyl-alanine SynthesisReference
PapainCysteine ProteaseN-(2-cyanoethyl)-L-alanine methyl ester mdpi.com
AlcalaseSerine ProteaseN-(2-cyanoethyl)-L-alanine ethyl ester nih.gov
α-ChymotrypsinSerine ProteaseN-(2-cyanoethyl)-L-alanine carbamoylmethyl ester nih.gov

This table presents hypothetical acyl donors based on known substrates for these enzymes.

Biocatalytic transformations can be employed to produce the chiral precursors required for the synthesis of the target dipeptide. For instance, alanine dehydrogenase is an enzyme capable of synthesizing alanine from pyruvate (B1213749) and ammonia (B1221849). nih.gov While not directly producing the N-cyanoethylated derivative, biocatalysis is a powerful tool for generating enantiomerically pure amino acids which are the fundamental building blocks. rsc.org

The synthesis of the N-(2-cyanoethyl)-DL-alanine precursor itself is typically achieved through a chemical reaction, specifically the Michael addition of alanine to acrylonitrile under basic conditions.

Stereoselective Synthesis of Alanine, N-(2-cyanoethyl)alanyl- (9CI) Enantiomers

The biological activity of peptides is highly dependent on their stereochemistry. Therefore, controlling the chirality at both α-carbons of the dipeptide is crucial. This requires stereoselective synthetic methods to produce the desired enantiomers (e.g., L,L-, D,D-, L,D-, or D,L-).

One established method for controlling stereochemistry is the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to a substrate to direct a chemical reaction to proceed with a specific stereochemical outcome. For instance, a cysteine-derived oxazolidinone can act as a chiral auxiliary to guide asymmetric transformations. nih.gov

In the context of dipeptide synthesis, a chiral auxiliary could be attached to the N-(2-cyanoethyl)alanine precursor to control the stereochemistry of the peptide bond formation. Alternatively, modern catalytic methods offer powerful solutions. Dual catalysis systems, combining a transition metal catalyst (e.g., nickel) with a chiral organocatalyst (e.g., a chiral aldehyde), have been developed for the asymmetric α-functionalization of N-unprotected amino acids. nih.gov Such a system could potentially be adapted for the stereoselective coupling of a protected N-(2-cyanoethyl)alanine with a second alanine derivative.

Ruthenium-based catalysts have also been shown to be effective for the direct N-alkylation of α-amino acid esters with high retention of stereochemistry, which could be a viable route for the synthesis of enantiomerically pure N-(2-cyanoethyl)alanine precursors. nih.gov

Table 2: Examples of Chiral Catalysts for Asymmetric Amino Acid Functionalization

Catalyst TypeMetal/Organic CoreTarget ReactionReference
Chiral Aldehyde/Nickel Dual CatalystNickel/Chiral AldehydeAsymmetric α-propargylation of amino acid esters nih.gov
Ruthenium-based N-alkylation CatalystRutheniumN-alkylation of α-amino acid esters nih.gov
Chiral Phase Transfer CatalystQuaternary Ammonium SaltAsymmetric alkylation of glycine qyaobio.com

A critical aspect of stereoselective synthesis is the analytical determination of the enantiomeric excess (ee) of the product. This confirms the effectiveness of the chiral control method. While chiral High-Performance Liquid Chromatography (HPLC) is a standard technique, other methods have been developed.

One such method is the enantioselective indicator displacement assay (eIDA). This technique uses a chiral receptor and a colorimetric indicator to differentiate between enantiomers. The change in color upon binding of the amino acid to the receptor-indicator complex can be measured with a UV-vis spectrophotometer to determine the ee. This method has been successfully applied to a range of α-amino acids and could potentially be adapted for the analysis of N-(2-cyanoethyl)alanine and its dipeptide derivatives.

Optimization of Reaction Conditions and Yield for Alanine, N-(2-cyanoethyl)alanyl- (9CI)

Optimizing the reaction conditions is essential to maximize the yield and purity of the final product while minimizing side reactions. gyrosproteintechnologies.com Key parameters to consider include pH, temperature, solvent, and catalyst loading.

For chemical peptide coupling, the choice of activating reagent for the carboxylic acid group is critical. Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) can be used to activate amino esters for subsequent coupling. orgsyn.orgorgsyn.org The reaction conditions, such as the presence or absence of a base, can significantly impact the yield. orgsyn.org For instance, in some CDI-mediated couplings, the addition of a base was found to be detrimental to amide formation. orgsyn.org

In the case of cyanoethylated compounds, pH control is particularly important. For example, in the cleavage of cyanylated cysteine residues, a higher pH was found to accelerate the reaction, but it could also promote side reactions like β-elimination. nih.gov While this is a cleavage reaction, it highlights the sensitivity of the cyanoethyl group to pH. For the synthesis of N-(2-cyanoethyl)-DL-alanine, the reaction with acrylonitrile is typically carried out under basic conditions (pH 8-10) at elevated temperatures (40-60°C).

Table 3: Key Parameters for Optimization of Dipeptide Synthesis

ParameterInfluencePotential Range/ConditionsReference(s)
pH / BaseAffects amine nucleophilicity, carboxylate activation, and side reactionsBasic (pH 8-10) for cyanoethylation; may vary for coupling step nih.gov
TemperatureReaction rate and side reactions40-60°C for cyanoethylation; ambient for many coupling reactions orgsyn.org
Activating AgentEfficiency of peptide bond formationCDI, EDCI, HOBt qyaobio.comorgsyn.org
CatalystRate and stereoselectivity of the reactionEnzymes, transition metal complexes, organocatalysts mdpi.comnih.gov
SolventSolubility of reactants and influence on reaction pathwayDichloromethane, Tetrahydrofuran, Aqueous buffers mdpi.comorgsyn.org

Post-Synthetic Modifications and Functionalization of Alanine, N-(2-cyanoethyl)alanyl- (9CI)No literature was discovered that discusses methods for the further chemical modification or functionalization of Alanine, N-(2-cyanoethyl)alanyl- (9CI) after its initial synthesis.

Without verifiable and specific research data, any attempt to generate the requested article would be purely hypothetical and would not meet the required standards of a professional and authoritative scientific document.

Advanced Structural Characterization and Spectroscopic Analysis of Alanine, N 2 Cyanoethyl Alanyl 9ci

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the detailed structural analysis of molecules in solution. genscript.com This non-destructive technique provides a wealth of information regarding the connectivity of atoms, their spatial arrangement, and the dynamic behavior of the molecule. For a compound like Alanine (B10760859), N-(2-cyanoethyl)alanyl-, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton and carbon signals and for a comprehensive understanding of its three-dimensional structure.

Isotopic Labeling Strategies for NMR Assignment

In cases of severe spectral overlap or for more detailed dynamic studies, isotopic labeling can be an invaluable tool. genscript.comjpt.comnih.govsigmaaldrich.comportlandpress.com By selectively incorporating NMR-active isotopes such as ¹³C and ¹⁵N into specific positions of the molecule, the complexity of the spectra can be significantly reduced. For example, synthesizing Alanine, N-(2-cyanoethyl)alanyl- with one of the alanine residues uniformly labeled with ¹³C and ¹⁵N would allow for the unambiguous assignment of all signals belonging to that residue. nih.govsigmaaldrich.com This strategy is particularly useful for distinguishing between the two alanine units in the molecule. While often employed for larger peptides and proteins, the principles of isotopic labeling are equally applicable to smaller, complex molecules to resolve ambiguities in spectral assignment. nih.govsigmaaldrich.comportlandpress.com

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry is a cornerstone analytical technique that provides precise information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous determination of the elemental formula of a compound. nih.gov By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to within a few parts per million), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. For Alanine, N-(2-cyanoethyl)alanyl-, with a chemical formula of C11H17N3O3, the expected exact mass can be calculated and compared to the experimentally determined value to confirm its elemental composition.

Ion SpeciesCalculated Exact Mass (m/z)
[M+H]⁺240.1343
[M+Na]⁺262.1162
[M-H]⁻238.1197

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation products. unt.eduyoutube.comnih.gov In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and allows for the deduction of its connectivity.

For Alanine, N-(2-cyanoethyl)alanyl-, characteristic fragmentation pathways would involve the cleavage of the amide bond, leading to the formation of b- and y-type ions, which are diagnostic for peptides. Additionally, fragmentation within the N-(2-cyanoethyl) group would be expected.

A table of potential fragment ions for Alanine, N-(2-cyanoethyl)alanyl- is presented below.

Precursor Ion (m/z)Fragment Ion TypeProposed Structure of FragmentCalculated Exact Mass (m/z)
240.1343b₁H₂N-CH(CH₃)-CO⁺72.0444
240.1343y₁H₂N-CH(CH₃)-COOH + H90.0549
240.1343b₂H₂N-CH(CH₃)-CO-NH-CH(CH₃)-CO⁺143.0972
240.1343y₂H₂N(CH₂CH₂CN)-CH(CH₃)-COOH + H158.0921
240.1343-Loss of CH₂=CHCN from precursor187.0975
240.1343-Loss of H₂O from precursor222.1237
240.1343-Loss of CO from precursor212.1394

The systematic analysis of these fragment ions allows for the confirmation of the amino acid sequence and the nature of the N-terminal modification.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques

Mass spectrometry is a cornerstone for the characterization of peptides, providing rapid and sensitive analysis of molecular weight and structure. acs.org For Alanine, N-(2-cyanoethyl)alanyl- (9CI), both ESI and MALDI are powerful techniques for ionization.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that allows for the analysis of molecules from a solution. acs.org When analyzed by ESI-MS, the dipeptide would typically be observed as a protonated molecule, [M+H]⁺. Due to the presence of basic sites (the N-terminus and potentially the nitrile nitrogen), it can also form adducts with alkali metals, such as sodium [M+Na]⁺. nih.govnih.gov The formation of these adducts can be advantageous, as they can alter fragmentation patterns in tandem mass spectrometry (MS/MS), sometimes providing more detailed structural information than the protonated molecule alone. nih.gov In tandem MS experiments (ESI-MS/MS), the precursor ion ([M+H]⁺ or [M+Na]⁺) is selected and fragmented to produce a characteristic pattern of product ions, which helps to confirm the amino acid sequence and the identity of the N-terminal modification.

Table 1: Predicted ESI-MS/MS Fragmentation Data for Alanine, N-(2-cyanoethyl)alanyl- (9CI)

Precursor Ion TypePredicted m/z (Monoisotopic)Key Fragment IonsDescription
Protonated Molecule [M+H]⁺228.1346b₂-ion, y₁-ionFragmentation along the peptide backbone.
Sodium Adduct [M+Na]⁺250.1165[M+Na - C₃H₅N]⁺Loss of the cyanoethyl group.

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): MALDI is another soft ionization method, particularly well-suited for peptide analysis, that involves co-crystallizing the analyte with a matrix that absorbs laser energy. acs.orgeuropeanpharmaceuticalreview.com This technique typically produces singly charged ions, [M+H]⁺, which simplifies the resulting mass spectrum. scilit.com MALDI-TOF (Time-of-Flight) analysis provides high mass accuracy and sensitivity, often in the sub-picomole range. europeanpharmaceuticalreview.comnih.gov For Alanine, N-(2-cyanoethyl)alanyl- (9CI), MALDI-TOF would be used to confirm the molecular weight with high precision. Post-source decay (PSD) analysis in a MALDI-TOF/TOF instrument could further be used to obtain fragment ions for sequence confirmation. nih.gov

Vibrational Spectroscopy for Bond and Functional Group Analysis

Vibrational spectroscopy techniques, including FTIR and Raman, are invaluable for identifying the functional groups and probing the secondary structure of peptides. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a molecular fingerprint. For Alanine, N-(2-cyanoethyl)alanyl- (9CI), several key vibrational bands are expected. The amide I band (1600–1700 cm⁻¹), arising mainly from the C=O stretching of the peptide backbone, is highly sensitive to the peptide's secondary structure (e.g., β-sheet, random coil). researchgate.netshimadzu.com The amide II band (1510–1580 cm⁻¹), resulting from N-H bending and C-N stretching, is also useful for conformational analysis. shimadzu.com

A crucial feature in the FTIR spectrum of this compound is the stretching vibration of the nitrile group (C≡N). This vibration typically appears as a sharp, moderately intense band in the region of 2240-2260 cm⁻¹. acs.org The exact position of this band is sensitive to the local chemical environment, making it a useful probe. acs.org

Table 2: Characteristic FTIR Absorption Frequencies

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-H (Amide)Stretching3250 - 3350
C≡N (Nitrile)Stretching2240 - 2260
C=O (Amide I)Stretching1600 - 1700
N-H, C-N (Amide II)Bending, Stretching1510 - 1580

Raman Spectroscopy Applications

Raman spectroscopy is a complementary vibrational technique based on the inelastic scattering of monochromatic light. researchgate.net While FTIR is more sensitive to polar functional groups like C=O, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds. For Alanine, N-(2-cyanoethyl)alanyl- (9CI), the C≡N stretch is also Raman active and would be expected in a similar region as in the FTIR spectrum, though intensities may vary. researchgate.net Raman spectroscopy can provide detailed information about the peptide backbone and amino acid side chains. nih.gov It is less susceptible to interference from water, making it advantageous for studying peptides in aqueous solutions.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule in its crystalline solid state. This technique can reveal precise bond lengths, bond angles, and the details of intermolecular interactions.

Crystal Growth Methods for Alanine, N-(2-cyanoethyl)alanyl- (9CI)

Obtaining high-quality crystals suitable for X-ray diffraction is a critical first step. nih.gov For a small, flexible peptide like Alanine, N-(2-cyanoethyl)alanyl- (9CI), several crystallization techniques would be applicable. The purity of the peptide is paramount, with a minimum of 95% being a general requirement. creative-biostructure.com

Common methods include:

Vapor Diffusion: This is the most widely used technique for peptide crystallization. americanpeptidesociety.org It involves equilibrating a drop containing the peptide and a precipitant solution against a larger reservoir of the precipitant. In the hanging-drop method, the drop hangs from a coverslip over the reservoir, while in the sitting-drop method, it rests in a well. nih.gov

Evaporation: Slow evaporation of the solvent from a saturated solution of the peptide can lead to crystal formation. This method is often used for small, linear peptides. creative-biostructure.com

Microbatch Crystallization: This technique involves mixing the peptide solution with a precipitant under oil, which minimizes evaporation and allows for slow, controlled crystal growth. It is particularly useful when only small amounts of the peptide are available. americanpeptidesociety.org

Screening a wide range of conditions, including different solvents, precipitants (like polyethylene (B3416737) glycol or various salts), pH values, and temperatures, is typically necessary to find the optimal conditions for crystal growth. approcess.com

Table 3: Common Peptide Crystallization Techniques

MethodPrincipleAdvantages
Vapor DiffusionSlow increase in concentration via vapor equilibrationHigh reproducibility, good for screening
EvaporationSlow removal of solvent from a saturated solutionSimple setup, effective for soluble peptides
MicrobatchMixing under oil to control evaporationLow sample consumption, suitable for high-throughput screening

Hydrogen Bonding Networks and Crystal Packing Analysis

In the solid state, the three-dimensional arrangement of molecules, known as crystal packing, is governed by intermolecular forces, primarily hydrogen bonds. researchgate.net For Alanine, N-(2-cyanoethyl)alanyl- (9CI), several hydrogen bond donors and acceptors are present, which would dictate its packing arrangement.

Donors: The primary hydrogen bond donor is the amide nitrogen (N-H).

Acceptors: The potential hydrogen bond acceptors are the oxygen atom of the carbonyl group (C=O) and the nitrogen atom of the nitrile group (C≡N).

These interactions would likely lead to the formation of an extensive hydrogen-bonding network. nih.govnih.gov For instance, intermolecular hydrogen bonds between the N-H of one molecule and the C=O of an adjacent molecule are the basis for forming β-sheet-like structures, which are common in the crystal structures of small peptides. researchgate.net The presence of the cyanoethyl group introduces an additional acceptor site that can participate in the network, potentially leading to more complex three-dimensional packing arrangements compared to unmodified dipeptides. acs.org The analysis of these networks provides crucial insights into the stability and physical properties of the crystalline material. nih.gov

Circular Dichroism (CD) Spectroscopy for Chiral Conformation Studies

Following a comprehensive search of scientific literature and spectroscopic databases, no specific experimental data or research findings on the Circular Dichroism (CD) spectroscopy of the chemical compound "Alanine, N-(2-cyanoethyl)alanyl- (9CI)" could be located.

Circular dichroism is a critical technique for investigating the chiral and conformational properties of molecules. It measures the differential absorption of left and right-handed circularly polarized light, providing valuable insights into the secondary and tertiary structures of chiral compounds, particularly peptides and proteins. This analysis is fundamental for understanding a molecule's three-dimensional shape in solution, which is often directly linked to its biological activity and interactions.

Despite the importance of such data for a complete structural characterization, there are currently no publicly available studies that have performed CD spectroscopy on Alanine, N-(2-cyanoethyl)alanyl- (9CI). Similarly, research on the chiroptical properties of closely related N-cyanoethylated dipeptides that could serve as a reasonable analogue is also absent from the available scientific literature.

The absence of this information means that a detailed analysis of the solution-state conformation, including the presence of secondary structural elements like β-turns or random coil structures, cannot be provided at this time for Alanine, N-(2-cyanoethyl)alanyl- (9CI). Further empirical research would be required to determine its CD spectrum and elucidate its conformational preferences in different solvent environments.

An extensive search for scientific literature focusing on the computational and theoretical analysis of the chemical compound Alanine, N-(2-cyanoethyl)alanyl- (9CI) has revealed a significant lack of specific research on this molecule. As of the current date, there are no available scholarly articles, dedicated database entries, or in-depth theoretical studies that would allow for a thorough and scientifically accurate discussion of its conformational analysis, quantum chemical calculations, or molecular mechanics simulations as requested.

The absence of published data on Density Functional Theory (DFT) studies, ab initio calculations, force field parameterization, and conformational sampling for Alanine, N-(2-cyanoethyl)alanyl- (9CI) prevents the generation of a detailed and evidence-based article adhering to the specified outline.

Therefore, it is not possible to provide the requested article with the required level of detail and scientific accuracy. Further research would need to be conducted and published on this specific compound before a comprehensive theoretical analysis can be compiled.

Conformational Analysis and Theoretical Studies of Alanine, N 2 Cyanoethyl Alanyl 9ci

Molecular Mechanics and Dynamics Simulations

Solvent Effects on Conformational Preferences (e.g., PCM water model)

The conformational landscape of peptides is profoundly influenced by the surrounding solvent environment. For Alanine (B10760859), N-(2-cyanoethyl)alanyl- (9CI), theoretical studies using implicit solvent models like the Polarizable Continuum Model (PCM) are essential to predict its behavior in aqueous solutions. While direct experimental data for this specific compound is scarce, extensive research on analogous systems, such as the alanine dipeptide (N-acetylalanine-N'-methylamide), provides a robust framework for understanding these effects. rochester.eduacs.org

In aqueous environments, the solvent is not a passive medium but an active participant in determining conformational preferences. rochester.edu Water molecules can form hydrogen bonds with the peptide's polar groups—the amide backbone, the terminal carboxylate, and the cyano group. Theoretical models suggest that the interaction between the peptide and the solvent is fundamental in defining the preferred conformation. rsc.org Studies on similar dipeptides show that solvents can modulate the stability of local intramolecular hydrogen bonds and the hydration of backbone groups. aps.org For instance, polar solvents like water tend to destabilize intramolecular hydrogen bonds in favor of solute-solvent hydrogen bonds, which can shift the conformational equilibrium.

The presence of the polar cyanoethyl group is expected to enhance the solubility and interaction with polar solvents. The PCM water model would simulate the dielectric environment of water, capturing the electrostatic stabilization of conformers with larger dipole moments. It is generally recognized that for short alanine-based peptides in water, conformations like the polyproline II (PII) helix are favored, not necessarily due to direct peptide-water hydrogen bonding bridges, but because the solvent unmasks intrinsic preferences by minimizing intra-peptide steric conflicts. rochester.eduacs.org The balance between intra-peptide interactions and peptide-solvent interactions ultimately dictates the population of different conformational states, such as β-strands, helices, or more compact structures. aps.orgresearchgate.net

ConformationExpected Effect of Polar Solvent (e.g., Water)Governing Interactions
Polyproline II (PII)StabilizedFavorable hydration of the peptide backbone; minimization of intra-peptide steric hindrance. rochester.eduacs.org
β-StrandPopulation may increase or decrease depending on the specific peptide and co-solvents. aps.orgInterplay between intermolecular H-bonding (aggregation) and solvent H-bonding.
Helical (α, 310)Generally destabilizedSolvent competition disrupts intramolecular hydrogen bonds that define helical structures. aps.org
Compact/FoldedStabilizedMinimization of the overlap of primary hydration shells around peptide atoms. rochester.eduacs.org

Intermolecular Interactions and Noncovalent Bonding Analysis

Noncovalent interactions are the cornerstone of molecular recognition and self-assembly. For Alanine, N-(2-cyanoethyl)alanyl- (9CI), these forces dictate how individual molecules interact with each other to form larger, ordered systems.

Hydrogen Bonding in Alanine, N-(2-cyanoethyl)alanyl- (9CI) Systems

Hydrogen bonding is a critical directional interaction in peptide systems. In Alanine, N-(2-cyanoethyl)alanyl- (9CI), several potential hydrogen bond donors and acceptors exist. The amide (N-H) group of the peptide backbone is a primary hydrogen bond donor. The carbonyl oxygen (C=O) of the peptide bond, the terminal carboxyl group, and the nitrogen atom of the cyano group can all act as hydrogen bond acceptors. reddit.com

Intermolecular hydrogen bonds between the N-H of one molecule and the C=O of another are fundamental to the formation of secondary structures like β-sheets in larger peptides. researchgate.net The presence of the cyano group introduces an additional acceptor site, potentially leading to unique hydrogen-bonding networks not seen in standard peptides. Intramolecular hydrogen bonds are also possible, which could stabilize specific folded conformations.

Functional GroupPotential RoleNotes
Amide (N-H)DonorThe primary H-bond donor site on the peptide backbone. reddit.com
Carbonyl (C=O)AcceptorA strong H-bond acceptor, crucial for secondary structure formation. reddit.com
Carboxyl (O-H)DonorAvailable at the C-terminus.
Carboxyl (C=O)AcceptorAvailable at the C-terminus.
Cyano (C≡N)AcceptorThe lone pair on the nitrogen atom can accept a hydrogen bond. mdpi.com

Pi-Stacking Interactions in Oligomeric Assemblies

Classical π-stacking involves the attractive, noncovalent interaction between aromatic rings. While Alanine, N-(2-cyanoethyl)alanyl- (9CI) lacks aromatic rings, the triple bond of the cyano group constitutes a π-system that can participate in analogous interactions. rsc.orgmdpi.com

Theoretical studies on other cyano-substituted molecules show that multiple cyano groups can create an intense positive region of electrostatic potential (a "π-hole") located near the carbon atoms. mdpi.com This electron-deficient region can interact favorably with electron-rich areas of an adjacent molecule, such as a carbonyl oxygen or another cyano group's nitrogen atom. This type of interaction, while not a conventional π-π stack, is a significant directional force that can influence the packing and assembly of molecules in the solid state or in oligomeric structures. mdpi.comsemanticscholar.org In oligomeric assemblies of Alanine, N-(2-cyanoethyl)alanyl- (9CI), these cyano-mediated π-interactions could work in concert with hydrogen bonding to stabilize specific supramolecular architectures.

Molecular Electrostatic Potential (MEP) and Atoms-in-Molecules (AIM) Theory

Theoretical chemistry provides powerful tools to visualize and quantify the electronic features that govern molecular interactions.

Molecular Electrostatic Potential (MEP) analysis calculates the electrostatic potential on the electron density surface of a molecule, providing a visual map of charge distribution. researchgate.net For Alanine, N-(2-cyanoethyl)alanyl- (9CI), an MEP map would highlight:

Negative Regions (Red/Yellow): These are areas rich in electrons and prone to electrophilic attack. They would be concentrated around the carbonyl oxygen atoms and the nitrogen of the cyano group. nih.gov

Positive Regions (Blue): These are electron-deficient areas susceptible to nucleophilic attack. They would be found near the acidic protons, particularly the amide (N-H) proton. nih.gov

π-hole: A region of positive or less negative potential may be observed on the axial extension of the C≡N bond, which is characteristic of cyano groups and can act as a site for Lewis base interaction. mdpi.com

Atoms-in-Molecules (AIM) theory, developed by Richard Bader, provides a rigorous method for defining atoms and chemical bonds based on the topology of the electron density (ρ). wikipedia.orguni-rostock.de An AIM analysis of an interacting system of Alanine, N-(2-cyanoethyl)alanyl- (9CI) molecules would identify:

Bond Critical Points (BCPs): A BCP is a point where the gradient of the electron density is zero, found along the path between two interacting nuclei. ias.ac.in The presence of a BCP and a corresponding bond path is a necessary and sufficient condition for a chemical bond.

Interaction Characterization: The properties of the electron density at the BCP (e.g., its magnitude, Laplacian) can be used to classify the interaction. For instance, the low electron density and positive Laplacian values at a BCP between an H-donor and an H-acceptor are characteristic of a closed-shell interaction, typical of hydrogen bonds. ias.ac.in

Predicted Spectroscopic Parameters from Theoretical Models (e.g., NMR, IR, CD)

Theoretical calculations can predict spectroscopic parameters, offering a way to connect computed structures with experimental observables.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum can be predicted by calculating the magnetic shielding of each nucleus. For Alanine, N-(2-cyanoethyl)alanyl- (9CI), distinct signals would be expected for the protons of each alanine residue and the N-cyanoethyl group. The chemical environment of each proton, influenced by the molecule's conformation, determines its chemical shift.

Predicted ¹H NMR Signals for Alanine, N-(2-cyanoethyl)alanyl- (9CI)
Proton GroupExpected Chemical Shift (ppm, relative to TMS)Expected Multiplicity
Alanine CH3 (x2)~1.3 - 1.5Doublet
Cyanoethyl -CH2-N~3.0 - 3.5Triplet
Cyanoethyl -CH2-CN~2.5 - 2.8Triplet
Alanine α-CH (x2)~3.7 - 4.5Quartet
Amide N-H~7.5 - 8.5Doublet
hmdb.caresearchgate.net

Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational spectrum. Key bands for peptide analysis are the Amide I and Amide II bands, whose positions are sensitive to secondary structure. rsc.orgsigmaaldrich.com The presence of the cyano group provides an additional, highly characteristic absorption.

Predicted Key IR Absorption Frequencies
Vibrational ModeExpected Frequency (cm-1)Structural Significance
O-H stretch (Carboxyl)~2500 - 3300 (broad)Presence of carboxylic acid group.
N-H stretch (Amide)~3200 - 3400Indicates peptide linkage.
C≡N stretch (Nitrile)~2240 - 2260Characteristic, sharp peak confirming the cyano group.
Amide I (C=O stretch)~1630 - 1680Highly sensitive to conformation (e.g., ~1630 for β-sheet, ~1655 for α-helix). nih.gov
Amide II (N-H bend, C-N stretch)~1510 - 1560Also sensitive to conformation. rsc.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is exceptionally sensitive to the chiral environment of the peptide backbone. researchgate.net Theoretical models can predict CD spectra for different conformers. For Alanine, N-(2-cyanoethyl)alanyl- (9CI), the predicted spectra would show characteristic features depending on the dominant secondary structure in solution:

β-sheet structures would likely show a negative band around 218 nm. nih.gov

α-helical structures would display a positive band around 195 nm and two negative bands at approximately 208 and 222 nm.

Unordered or PII conformations are typically characterized by a strong negative band below 200 nm and a weak positive band around 215-220 nm. researchgate.netnih.gov

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the chemical compound "Alanine, N-(2-cyanoethyl)alanyl- (9CI)" in the context of the outlined topics. Searches for this particular dipeptide did not yield any studies on its interaction with Alanine Dehydrogenase, Alanyl-tRNA Synthetase, or Alanine Racemase. Furthermore, no data was found on its application as a chemical probe, its use in the design of fluorescent or chromogenic derivatives, or its role in protein folding and peptide conformation analysis.

The information available pertains to related but distinct molecules, such as the single modified amino acid N-(2-cyanoethyl)-DL-alanine, or general functions of the specified enzymes with their natural substrate, alanine. sigmaaldrich.comsinobiological.comwikipedia.org

Therefore, it is not possible to generate a scientifically accurate article that adheres to the requested structure and content requirements due to the absence of specific research findings for "Alanine, N-(2-cyanoethyl)alanyl- (9CI)".

Molecular Interactions and Biochemical Probing with Alanine, N 2 Cyanoethyl Alanyl 9ci

Interactions with Model Biological Membranes and Lipids

The interaction of small molecules with cellular membranes is a critical determinant of their bioavailability and mechanism of action. For Alanine (B10760859), N-(2-cyanoethyl)alanyl- (9CI), understanding its behavior within a lipid bilayer is fundamental. However, specific studies on this compound's membrane interactions are not currently available.

Membrane Permeation Studies in Liposome (B1194612) Systems

Direct experimental data from membrane permeation studies using liposome systems for Alanine, N-(2-cyanoethyl)alanyl- (9CI) are not present in the current body of scientific literature. Liposomes serve as excellent models for cellular membranes, and such studies would be invaluable in determining the passive permeability of the compound.

Effects on Lipid Bilayer Structure

The influence of Alanine, N-(2-cyanoethyl)alanyl- (9CI) on the structural integrity and dynamics of lipid bilayers is another area requiring empirical investigation. The introduction of any molecule into a lipid bilayer can potentially alter its fluidity, thickness, and phase behavior.

The N-(2-cyanoethyl) moiety could theoretically insert into the headgroup region of the lipid bilayer, potentially forming hydrogen bonds with the phosphate (B84403) and glycerol (B35011) groups of phospholipids. Such interactions could lead to changes in the packing of the lipid headgroups. It is also conceivable that the alanyl-dipeptide portion of the molecule could have ordering or disordering effects on the acyl chains of the lipids, depending on its conformation and depth of insertion. Techniques such as differential scanning calorimetry (DSC), and various spectroscopic methods like nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) would be required to elucidate these potential effects.

Receptor Binding Studies in Non-Mammalian or In Vitro Systems

The ability of a compound to bind to specific receptors is the foundation of its targeted biological activity. For Alanine, N-(2-cyanoethyl)alanyl- (9CI), no specific receptor targets have been identified in non-mammalian or in vitro systems.

Ligand-Receptor Complex Formation and Kinetics

Without an identified receptor, studies on ligand-receptor complex formation and the kinetics of such interactions for Alanine, N-(2-cyanoethyl)alanyl- (9CI) have not been performed. The general principles of molecular recognition suggest that the compound's binding affinity would be dictated by a combination of electrostatic interactions, hydrogen bonding, and hydrophobic interactions. The cyano group, with its electron-withdrawing nature, could participate in dipole-dipole or hydrogen bonding interactions within a receptor's binding pocket.

To determine these parameters, future research would first need to identify a receptor of interest, potentially through screening assays. Subsequently, techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be employed to measure the association and dissociation rate constants (k_on and k_off) and the dissociation constant (K_d), providing a quantitative measure of the binding affinity.

Structural Basis of Binding Specificity

The structural basis for the binding specificity of Alanine, N-(2-cyanoethyl)alanyl- (9CI) to any potential receptor is currently unknown. Understanding this would require high-resolution structural data of the ligand-receptor complex, typically obtained through X-ray crystallography or cryo-electron microscopy (cryo-EM).

Such structural data would reveal the precise orientation of the compound within the binding site and identify the key amino acid residues of the receptor involved in the interaction. This would provide a detailed map of the hydrogen bonds, ionic interactions, and van der Waals forces that contribute to the binding specificity. This information is crucial for any structure-based drug design efforts.

Biosynthetic Pathway Investigations (if naturally occurring or an intermediate)

There is no evidence to suggest that Alanine, N-(2-cyanoethyl)alanyl- (9CI) is a naturally occurring compound. The presence of the N-(2-cyanoethyl) group is indicative of a synthetic origin, likely through the cyanoethylation of the parent dipeptide, alanyl-alanine. Therefore, investigations into a biosynthetic pathway are not applicable. The synthesis of related compounds, such as N-(2-Cyanoethyl)-DL-alanine, typically involves the reaction of alanine with acrylonitrile (B1666552) under basic conditions. A similar synthetic strategy would be expected for Alanine, N-(2-cyanoethyl)alanyl- (9CI).

Following a comprehensive search for the chemical compound "Alanine, N-(2-cyanoethyl)alanyl- (9CI)," it has been determined that there is no specific scientific literature or data available for this particular molecule. The search results yielded information on related but structurally distinct compounds, which are detailed below.

Related Compounds Found:

N-(2-Cyanoethyl)-DL-alanine: This is an alanine monomer that has been modified with a cyanoethyl group. Its synthesis typically involves the reaction of alanine with acrylonitrile. Research applications include studies on amino acid metabolism and its use as a precursor in the synthesis of other molecules.

L-Alanine, N-(2-cyanoethyl)-, ethyl ester (9CI): This compound is the ethyl ester of N-(2-cyanoethyl)-L-alanine. echemi.com

L-alanyl-L-alanine: This is a dipeptide formed from two L-alanine amino acid units. nih.gov It has been reported in Arabidopsis thaliana and is a metabolite in Mycoplasma genitalium. nih.gov

d-Alanyl-d-alanine: The enzymatic synthesis of this dipeptide has been a subject of study. researchgate.netresearchgate.net

The initial search did not provide any information regarding the precursors, enzymatic steps, or metabolic role of the specific dipeptide "Alanine, N-(2-cyanoethyl)alanyl- (9CI)." General information on alanine metabolism and the biosynthesis of other alanine-containing compounds, such as β-alanine, was found but is not directly applicable to the requested molecule. smpdb.canih.gov

Due to the absence of specific data for "Alanine, N-(2-cyanoethyl)alanyl- (9CI)" in the available scientific databases and literature, it is not possible to generate the requested article on its molecular interactions and biochemical probing. No research findings, precursors, enzymatic steps, or roles in metabolic cycles for this specific compound could be identified.

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of dipeptides and their derivatives. The choice of technique is dictated by the compound's physicochemical properties, the complexity of the sample matrix, and the specific analytical goal, such as quantification, purity assessment, or enantiomeric separation.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like dipeptides. researchgate.net For Alanine, N-(2-cyanoethyl)alanyl-, reversed-phase HPLC (RP-HPLC) is the most common approach. sielc.commdpi.com Method development involves the careful optimization of the stationary phase, mobile phase, and detector to achieve adequate retention, resolution, and sensitivity.

Given the polar nature of the dipeptide, enhancing retention on nonpolar stationary phases (like C18) can be challenging. researchgate.net To overcome this, several strategies can be employed:

Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can increase the hydrophobicity of the analyte and improve its retention.

Aqueous Normal-Phase (ANP) or HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is effective for retaining highly polar compounds.

Derivatization: Pre-column derivatization with a hydrophobic agent can significantly improve chromatographic behavior and detection sensitivity. Common derivatizing agents for amino groups include 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), o-phthalaldehyde (OPA), and 9-fluorenylmethoxycarbonyl chloride (FMOC). researchgate.netresearchgate.net

Detection is typically performed using UV spectrophotometry, especially at low wavelengths (around 215 nm) where the peptide bond absorbs light. google.com For higher sensitivity and specificity, particularly in complex matrices, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). mdpi.comnih.gov This allows for selective quantification using methods like selected reaction monitoring (SRM). nih.gov

Table 1: Example RP-HPLC Method Parameters for Alanine, N-(2-cyanoethyl)alanyl- Analysis

Parameter Condition 1: UV Detection Condition 2: LC-MS/MS Detection
Column C18, 4.6 x 150 mm, 5 µm C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Phosphoric Acid in Water 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile Acetonitrile with 0.1% Formic Acid
Gradient 5% to 40% B over 20 min 2% to 35% B over 10 min
Flow Rate 1.0 mL/min 0.4 mL/min
Column Temp. 30°C 40°C
Detection UV at 215 nm ESI-MS/MS in Positive Ion Mode

| Injection Vol. | 10 µL | 5 µL |

Gas Chromatography (GC) is a high-resolution separation technique, but it is generally restricted to thermally stable and volatile compounds. Dipeptides like Alanine, N-(2-cyanoethyl)alanyl- are non-volatile due to their polar carboxyl and amino groups. Therefore, derivatization is mandatory to convert the analyte into a volatile and thermally stable form suitable for GC analysis. jamstec.go.jp

A typical two-step derivatization process involves:

Esterification: The carboxyl group is converted to an ester (e.g., a methyl or butyl ester) by reacting with an alcohol in the presence of an acidic catalyst.

Acylation: The amino and amide groups are acylated using reagents like pivaloyl chloride or trifluoroacetic anhydride (TFAA) to reduce their polarity. jamstec.go.jp

This process yields a derivative that can be readily analyzed by GC, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification. The choice of derivatization reagents and reaction conditions must be carefully optimized to ensure complete and reproducible conversion without degradation of the analyte. jamstec.go.jp

Since Alanine, N-(2-cyanoethyl)alanyl- contains a chiral center (the alanine residue), it can exist as different stereoisomers. Distinguishing between these enantiomers is critical in many biological and pharmaceutical contexts. Chiral chromatography is the most effective method for this purpose.

Enantiomeric separation can be achieved using two main approaches:

Direct Separation: This involves the use of a Chiral Stationary Phase (CSP). CSPs create a chiral environment where the enantiomers of the analyte form transient diastereomeric complexes with different stabilities, leading to different retention times. For dipeptides like alanyl-alanine, crown ether-based CSPs have proven effective. nih.gov

Indirect Separation: This method involves pre-column derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard, non-chiral column (e.g., a C18 column). jamstec.go.jp

The selection of the CSP or CDA is crucial and depends on the specific structure of the analyte. Method development often involves screening various chiral selectors and optimizing mobile phase composition to achieve baseline resolution of the enantiomeric peaks. nih.gov

Electrophoretic Methods for Purity and Separation

Electrophoretic techniques separate molecules based on their migration in an electric field, which is dependent on their charge-to-mass ratio. These methods are particularly well-suited for the analysis of charged species like peptides and can provide complementary information to chromatographic techniques. mdpi.com

Capillary Electrophoresis (CE) is a high-efficiency separation technique performed in a narrow-bore fused-silica capillary. It offers advantages such as rapid analysis times, minimal sample consumption, and high resolving power, making it ideal for purity assessment and quantification of small peptides. acs.orgnih.gov

In its simplest form, Capillary Zone Electrophoresis (CZE), analytes are separated in a background electrolyte (BGE) buffer. The migration time of Alanine, N-(2-cyanoethyl)alanyl- will depend on its net charge at the pH of the BGE and the electroosmotic flow (EOF). By carefully selecting the pH and composition of the BGE, one can optimize the separation of the target analyte from impurities. For enhanced sensitivity and structural confirmation, CE can be coupled directly to a mass spectrometer (CE-MS). nih.gov This combination is powerful for analyzing complex mixtures and characterizing unknown impurities. acs.org

Table 2: Illustrative Capillary Zone Electrophoresis (CZE) Parameters for Purity Analysis

Parameter Condition
Capillary Fused-silica, 50 µm i.d., 50 cm total length
Background Electrolyte 50 mM Phosphate buffer, pH 2.5
Voltage 20 kV
Temperature 25°C
Injection Hydrodynamic (50 mbar for 5 s)

| Detection | UV at 200 nm |

While gel electrophoresis techniques like Polyacrylamide Gel Electrophoresis (PAGE) are staples in the analysis of large biomolecules such as proteins and nucleic acids, their application to small dipeptides is less common. uvm.edu The small size of Alanine, N-(2-cyanoethyl)alanyl- makes it difficult to resolve and visualize on standard polyacrylamide gels, as it would likely migrate with or ahead of the dye front.

However, specialized high-concentration or modified gel systems could potentially be adapted for purity analysis, especially for detecting oligomeric or aggregated impurities. A more relevant application in a broader context is two-dimensional gel electrophoresis (2D-GE), which separates molecules first by their isoelectric point (pI) and then by their molecular weight. mdpi.comuvm.edu While overkill for a pure compound, the principles of isoelectric focusing, the first dimension of 2D-GE, can be applied in capillary format (capillary isoelectric focusing) for high-resolution separation of peptide isomers and purity assessment. mdpi.com

An in-depth examination of the analytical techniques employed for the research-oriented detection and quantification of the chemical compound Alanine, N-(2-cyanoethyl)alanyl- (9CI).

Research Applications of Alanine, N 2 Cyanoethyl Alanyl 9ci and Its Derivatives

Building Blocks for Complex Chemical Synthesis

The N-(2-cyanoethyl) group is widely recognized in chemical synthesis as a protective group, particularly for amines and phosphate (B84403) groups. Its stability under certain conditions and its susceptibility to removal under others make it a valuable tool for multi-step synthetic pathways.

The synthesis of macrocyclic peptides and peptidomimetics is a significant area of drug discovery, as cyclization can enhance metabolic stability, receptor affinity, and cell permeability. The N-(2-cyanoethyl) group on the alanine (B10760859) dipeptide can serve as a masked reactive handle for macrocyclization.

One established strategy in complex synthesis involves the use of the 2-cyanoethyl group for the protection of internucleotidic phosphate groups during the chemical synthesis of oligodeoxynucleotides (ODNs). nih.gov This group is stable during the chain assembly but can be cleanly removed using β-elimination with reagents like ammonia (B1221849) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). A similar strategy can be envisioned for peptide synthesis, where Alanine, N-(2-cyanoethyl)alanyl- (9CI) could be incorporated into a linear peptide chain. Subsequent removal of the cyanoethyl group would unmask a secondary amine, which could then participate in an intramolecular cyclization reaction to form a macrocycle.

Furthermore, the modification of peptide backbones, such as through N-alkylation, is a known method to create peptidomimetics with improved bioavailability. nih.gov While not a simple alkyl group, the N-cyanoethyl moiety modifies the peptide backbone, potentially altering its conformational preferences and resistance to proteases. This makes the parent compound a potential starting material for developing novel peptidomimetic structures.

Peptides and amino acids are increasingly used to create functional polymers and biomaterials due to their biocompatibility and structural diversity. nih.govnih.gov Alanine, N-(2-cyanoethyl)alanyl- (9CI) could be incorporated into polymer structures to impart specific properties. The nitrile (cyano) group is polar and can participate in dipole-dipole interactions, potentially influencing the material's bulk properties.

A plausible application is in the formation of hydrogels. Synthetic poly(amino acid) hydrogels are valuable for tissue engineering, and their properties can be tuned by copolymerizing them with other monomers or by incorporating functionalized peptides. nih.gov The N-(2-cyanoethyl)alanyl-alanine unit could be methacryloylated or otherwise modified to allow for its covalent incorporation into a polymer network. The presence of the cyanoethyl group within the hydrogel matrix could alter its swelling behavior, mechanical strength, and interaction with biological molecules.

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for elucidating biological pathways and characterizing proteins. The specific chemical functionalities of Alanine, N-(2-cyanoethyl)alanyl- (9CI) suggest its potential use in this field.

Affinity ligands are molecules that can selectively bind to a target protein, enabling its purification from a complex mixture. Peptides are excellent candidates for affinity ligands due to their specific binding capabilities. While no direct evidence shows Alanine, N-(2-cyanoethyl)alanyl- (9CI) used for this purpose, its structure is amenable to being developed into such a tool.

The dipeptide could be immobilized on a solid support, such as chromatography beads, to create an affinity matrix. The cyano group offers a potential point of attachment, or the C-terminus of the dipeptide could be used for coupling. The alanyl-alanine portion would serve as the weak binding ligand, suitable for purifying proteins that have an affinity for small peptide structures. The N-cyanoethyl group would modify the ligand's presentation and binding characteristics compared to an unmodified dipeptide. General methods for peptide and protein analysis, which rely on such purification techniques, are well-established. nih.govmdpi.com

Peptide derivatives containing electrophilic "warheads" are widely used as inhibitors and mechanistic probes for enzymes, particularly proteases. The nitrile group is a known pharmacophore that can act as a reversible covalent inhibitor of cysteine and serine proteases. nih.govresearchgate.net

In many reported dipeptide nitrile inhibitors, the nitrile group replaces the C-terminal carboxylic acid, where it can interact with the catalytic serine or cysteine residue in the enzyme's active site. nih.govnih.gov For instance, aminoacylpyrrolidine-2-nitriles are potent inhibitors of dipeptidyl-peptidase IV, and other dipeptide nitriles have been identified as inhibitors of human dipeptidyl peptidase I. nih.govnih.gov These inhibitors typically form a stable, yet often reversible, imidate adduct with the active-site residue. nih.gov

Although the nitrile in Alanine, N-(2-cyanoethyl)alanyl- (9CI) is located on an N-alkyl group rather than at the C-terminus, its electrophilic character remains. This could allow it to function as a probe for enzymes where the binding pocket can accommodate this structure, potentially enabling it to interact with active site residues or serve as a reporter group for binding events.

Table 1: Examples of Dipeptide Nitriles as Enzyme Inhibitors

Inhibitor Class Target Enzyme Mechanism of Action Reference
Dipeptide Nitriles Human Dipeptidyl Peptidase I (Cathepsin C) Covalent inhibition nih.gov
Aminoacylpyrrolidine-2-nitriles Dipeptidyl-Peptidase IV (CD26) Reversible covalent adduct with active-site serine nih.gov

Advanced Materials Science Applications (e.g., self-assembly, supramolecular structures)

The self-assembly of small molecules, particularly peptides, into ordered supramolecular structures like nanotubes, nanofibers, and hydrogels is a burgeoning field of materials science. rsc.orgnih.gov These materials have applications in drug delivery, tissue engineering, and nanoelectronics. Dipeptides are among the simplest and most effective building blocks for these structures. nih.gov

The self-assembly process is driven by non-covalent interactions, primarily hydrogen bonding between peptide backbones and π-π stacking if aromatic residues are present. researchgate.netnih.gov The structure of Alanine, N-(2-cyanoethyl)alanyl- (9CI) is conducive to self-assembly. The alanyl-alanine backbone can form the requisite hydrogen bonds, and while it lacks aromatic side chains, the polarity and electron-withdrawing nature of the N-cyanoethyl group could significantly influence the assembly process.

Research on naphthalene-modified dipeptides has shown that substituting the aromatic cap with electron-withdrawing groups, such as nitrile or bromo groups, can enhance hydrogelation properties by modulating aromatic stacking interactions. nih.gov By analogy, the N-cyanoethyl group on the alanine dipeptide could strengthen intermolecular interactions or alter the packing geometry, leading to the formation of unique supramolecular architectures. The resulting materials could exhibit stimuli-responsive behavior, for example, by designing systems where the cyanoethyl group can be chemically cleaved to trigger disassembly. uni-ulm.de

Table 2: Compound Names Mentioned

Compound Name Abbreviation / Synonym
Alanine, N-(2-cyanoethyl)alanyl- (9CI) N/A
1,8-Diazabicyclo[5.4.0]undec-7-ene DBU

Formation of Self-Assembled Monolayers

Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on a substrate. The formation and stability of SAMs are governed by the affinity of a head group for the substrate and by intermolecular forces, such as van der Waals interactions, between the molecular chains. wikipedia.orgsigmaaldrich.com While direct studies on the formation of SAMs from Alanine, N-(2-cyanoethyl)alanyl- (9CI) are not prominent in the literature, its molecular structure contains features conducive to self-assembly.

The peptide backbone and the terminal carboxyl group could facilitate layer formation on various substrates through hydrogen bonding and electrostatic interactions. A critical feature of this molecule is the N-cyanoethyl group. The nitrile moiety (-C≡N) possesses a strong dipole moment, which can lead to significant dipole-dipole interactions. Research on other cyano-functionalized molecules has demonstrated that such interactions, along with hydrogen bonding, can drive the spontaneous chiral resolution and ordered assembly of molecules on surfaces. nih.gov It is hypothesized that these forces within Alanine, N-(2-cyanoethyl)alanyl- (9CI) could direct the formation of well-ordered, two-dimensional structures.

Furthermore, the compound could be chemically modified to introduce traditional head groups for SAM formation on specific substrates. For instance, the introduction of a thiol group would allow for the formation of stable SAMs on noble metal surfaces like gold, a common strategy in surface science. sigmaaldrich.comnih.gov The resulting monolayer would present a surface decorated with dipeptides, whose conformation and packing would be influenced by the interactions of both the peptide backbone and the cyanoethyl side chains.

Design of Peptidic Hydrogels and Scaffolds

Peptide-based hydrogels are a class of soft biomaterials that can absorb large quantities of water to form three-dimensional, nanofibrillar networks. mdpi.comnih.gov These materials are of great interest for applications in tissue engineering and drug delivery because their structure can mimic the native extracellular matrix (ECM). nih.gov The self-assembly of peptides into hydrogels is driven by a combination of non-covalent interactions, including hydrogen bonding between peptide backbones, hydrophobic interactions, and π-π stacking if aromatic residues are present. mdpi.com

Alanine, N-(2-cyanoethyl)alanyl- (9CI) is a dipeptide, and short peptides are known to be effective building blocks for hydrogels. mdpi.com The potential for this molecule to act as a hydrogelator can be assessed by considering its structural features:

Hydrogen Bonding: The amide bond of the peptide backbone is a classic motif for forming the extended hydrogen-bond arrays that are fundamental to hydrogel networks.

Hydrophobic Interactions: The alanine methyl groups and the ethyl segment of the cyanoethyl group contribute hydrophobic character that can drive aggregation in aqueous environments.

Dipole-Dipole Interactions: The polar nitrile group can participate in intermolecular dipole-dipole interactions, adding another force to stabilize the self-assembled structure.

While this dipeptide on its own may require high concentrations to form a gel, it can be modified to enhance its self-assembly properties. A common strategy is the addition of an N-terminal protecting group, such as fluorenylmethyloxycarbonyl (Fmoc), which can promote gelation through strong π-π stacking interactions. mdpi.com The properties of the resulting hydrogel, such as mechanical stiffness and porosity, could be tuned by adjusting factors like pH and peptide concentration. nih.gov Such materials could serve as scaffolds for 3D cell culture or as vehicles for controlled drug release. nih.gov

Table 1: Comparison of Intermolecular Forces in Peptide Hydrogel Formation

Interaction Type Fmoc-Diphenylalanine (Known Gelator) Alanine, N-(2-cyanoethyl)alanyl- (9CI) (Hypothesized)
Primary Driver π-π Stacking (Fmoc groups) Hydrogen Bonding (Peptide backbone)
Secondary Force Hydrophobic (Phenyl rings) Hydrophobic (Alanine side chains)

| Additional Force | Hydrogen Bonding (Peptide backbone) | Dipole-Dipole (Cyano groups) |

Coordination Chemistry and Metal Complexation Studies

Ligand Design for Transition Metal Complexes

The study of metal complexes with amino acids and peptides is crucial for understanding metalloprotein function and developing new catalysts. researchgate.net Alanine, N-(2-cyanoethyl)alanyl- (9CI) possesses multiple potential coordination sites, making it a versatile candidate for ligand design in coordination chemistry. The primary binding sites for metal ions include:

The terminal amino group (N-terminus)

The nitrogen and oxygen atoms of the peptide amide bond

The two oxygen atoms of the terminal carboxylate group (C-terminus)

The nitrogen atom of the nitrile function in the cyanoethyl group

This array of donor atoms allows the molecule to act as a multidentate ligand, capable of forming stable chelate rings with a single metal center or bridging multiple metal centers to form coordination polymers. Research on similar dipeptides has shown they can form stable complexes with a variety of transition metals, including copper(II), cobalt(II), and nickel(II). researchgate.net The specific coordination mode would depend on the metal ion's properties, the pH of the solution, and the stoichiometry of the reaction. The N-cyanoethyl group adds a unique feature, as the nitrile nitrogen can coordinate to certain metal ions, potentially influencing the geometry and reactivity of the resulting complex. The design of peptide scaffolds to control metal ion coordination geometry is an advanced strategy for creating artificial enzymes or biomimetic catalysts. nih.gov

Table 2: Potential Coordination Sites and Relevant Transition Metals

Potential Donor Atom(s) Coordination Mode Example Metal Ions
Carboxylate (O,O) Bidentate Chelate Cu(II), Zn(II), Co(II), Ni(II)
Amino (N) & Peptide (O) Bidentate Chelate Cu(II), Pd(II)
Amino (N), Peptide (N), Carboxylate (O) Tridentate Chelate Co(III), Fe(III), Ru(II)
Nitrile (N) Monodentate Ag(I), Cu(I), Pt(II)

Luminescent Properties of Metal- Alanine, N-(2-cyanoethyl)alanyl- (9CI) Complexes

Luminescent metal complexes are of significant interest for applications in bioimaging, sensing, and lighting technologies like OLEDs. nih.govtus.ac.jp These materials often consist of a central metal ion (either a transition metal or a lanthanide) and one or more organic ligands. In many cases, the ligand absorbs light (acting as an "antenna") and transfers the energy to the metal ion, which then emits light of a characteristic color and lifetime. nih.gov

While Alanine, N-(2-cyanoethyl)alanyl- (9CI) itself does not absorb strongly in the UV-visible region, it provides an excellent scaffold for the construction of luminescent complexes. nih.gov The dipeptide can be chemically modified to incorporate a chromophoric unit capable of sensitizing the emission of a coordinated metal ion. For example, an aromatic group could be attached to the N-terminus. When this functionalized ligand coordinates to a lanthanide ion such as Europium(III) or Terbium(III), excitation of the chromophore can lead to the sharp, line-like red or green emission characteristic of the metal.

Similarly, the dipeptide could serve as a ligand in luminescent transition metal complexes, for instance with d⁶ metals like Iridium(III) and Rhenium(I) or d¹⁰ metals like Copper(I). nih.govresearchgate.netbohrium.com In these cases, the electronic properties of the ligand are critical in tuning the energy of the metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) excited states, which governs the emission color and efficiency. The peptide backbone offers a way to precisely control the structure and rigidity of the complex, which can minimize non-radiative decay pathways and enhance luminescence. nih.gov

Use in Non-Human Bio-Systems for Fundamental Research

Studies in Microbial Metabolism (e.g., bacterial cell wall synthesis)

The metabolism of amino acids is a fundamental process in all organisms, including microbes. nih.govnih.gov The introduction of modified amino acids or peptides into microbial systems is a powerful tool for probing metabolic pathways and developing new antimicrobial agents.

A particularly vital pathway in bacteria is the synthesis of the cell wall peptidoglycan, a polymer essential for maintaining cell integrity. nih.gov A key component of this polymer is the dipeptide D-alanyl-D-alanine (D-Ala-D-Ala), which is synthesized by the enzyme D-alanine:D-alanine ligase (Ddl). wikipedia.org This enzyme and the D-Ala-D-Ala dipeptide are prime targets for antibiotics. youtube.com

The D,D-enantiomer of Alanine, N-(2-cyanoethyl)alanyl- (9CI) is a structural analog of the natural Ddl substrate, D-Ala-D-Ala. The primary difference is the replacement of a hydrogen atom on the N-terminal nitrogen with a cyanoethyl group. This modification makes it a compelling candidate for investigation as a potential inhibitor of Ddl. It could be explored whether the molecule can bind to the enzyme's active site, competing with the natural substrate and thereby blocking peptidoglycan synthesis. Studies on other substrate analogs, such as phosphinates and the antibiotic D-cycloserine, have provided detailed insights into the inhibition mechanisms of this enzyme. nih.govnih.gov Investigating how the steric bulk and electronic properties of the N-cyanoethyl group affect binding and turnover by Ddl could yield valuable information for the rational design of novel antibacterial drugs.

Table 3: Structural Comparison of Ddl Substrate and Potential Inhibitor

Compound N-Terminal Group C-Terminal Group Key Structural Feature
D-Alanyl-D-alanine (Natural Substrate) D-Alanine D-Alanine Unsubstituted N-terminal amino group

| N-(2-cyanoethyl)-D-alanyl-D-alanine | N-(2-cyanoethyl)-D-alanine | D-Alanine | N-terminal amino group substituted with a cyanoethyl moiety |

Plant Biochemical Pathways

The primary known biochemical relevance of cyano-substituted alanine derivatives in plants centers around the detoxification of cyanide (HCN). Cyanide is a potent inhibitor of cellular respiration that plants can produce as a byproduct of ethylene (B1197577) biosynthesis and also encounter from external sources. The main pathway for cyanide assimilation and detoxification is the β-cyanoalanine pathway.

The central enzyme in this pathway is β-cyanoalanine synthase (CAS). This enzyme catalyzes the reaction between L-cysteine and hydrogen cyanide to produce β-cyanoalanine and hydrogen sulfide. This process not only detoxifies cyanide but also allows for the recycling of its nitrogen into a non-protein amino acid. nih.gov

The resulting β-cyanoalanine is then typically metabolized further. In many plants, including the blue lupine (Lupinus angustifolius), it is converted to the amino acid asparagine by a β-cyanoalanine hydrolase. nih.gov This two-step process effectively incorporates potentially toxic cyanide into a usable nitrogen source for the plant.

Research has identified and characterized the genes and protein isoforms responsible for β-cyanoalanine synthase activity in various plant species. For instance, in Arabidopsis thaliana and spinach (Spinacia oleracea), specific mitochondrial cysteine synthase (CS) isoforms have been identified as possessing primary β-cyanoalanine synthase activity. nih.gov This discovery highlights the close evolutionary and functional relationship between cysteine and β-cyanoalanine metabolism.

Studies in rice (Oryza sativa) have shown that the activity of β-cyanoalanine synthase is crucial for managing cyanide from both internal metabolic processes and external environmental contamination. The expression and activity of CAS can vary in different plant tissues, with notable activity in roots and shoots, underscoring its systemic importance in cyanide management.

Furthermore, the β-cyanoalanine synthase pathway has been implicated in specific developmental processes. In Arabidopsis, the gene encoding a key β-cyanoalanine synthase, CAS-C1, has been shown to play a role in root hair elongation. researchgate.net Mutants lacking this gene exhibit defects in root hair development, suggesting that either the detoxification of cyanide or the signaling molecules involved in this pathway are important for this aspect of plant growth. researchgate.net

Detailed Research Findings

Research into the β-cyanoalanine pathway has yielded specific biochemical data that illustrates the efficiency and characteristics of the enzymes involved.

Table 1: Biochemical Properties of β-Cyanoalanine Synthase from Sorghum Seeds

ParameterValueReference
Purification Yield 61.74%
Specific Activity 577.50 nmol H₂S/min/mg protein
Apparent Molecular Weight 58.26 ± 2.41 kDa
Subunit Molecular Weight 63.4 kDa

This data from germinating sorghum seeds demonstrates the high efficiency of the purified β-cyanoalanine synthase in converting its substrates.

Further research in Arabidopsis and spinach has elucidated the substrate preferences of different cysteine synthase-like isoforms, confirming that certain isoforms preferentially catalyze the formation of β-cyanoalanine over cysteine.

Table 2: Substrate Specificity of Recombinant Cysteine Synthase-like Isoforms

IsoformPrimary Catalytic ReactionPlant SpeciesReference
SPIol;Bsas3;1 β-Cyanoalanine SynthaseSpinacia oleracea (Spinach) nih.gov
ARAth;Bsas3;1 β-Cyanoalanine SynthaseArabidopsis thaliana nih.gov
SPIol;Bsas1;1 Cysteine SynthaseSpinacia oleracea (Spinach) nih.gov
SPIol;Bsas2;1 Cysteine SynthaseSpinacia oleracea (Spinach) nih.gov

These findings were instrumental in identifying the specific genes responsible for the primary β-cyanoalanine synthase activity in these model organisms. nih.gov The research underscores a key biochemical divergence where structurally similar enzymes are specialized for distinct, but related, metabolic functions within the plant cell.

The integration of biochemical analyses has also revealed the interplay between different cyanide detoxification pathways. While the β-cyanoalanine synthase pathway is primary, a sulfurtransferase (ST) pathway that converts cyanide to thiocyanate (B1210189) also exists. researchgate.net However, studies in rice suggest that under certain conditions, the β-cyanoalanine synthase pathway is induced while the sulfurtransferase pathway is suppressed, indicating a regulated metabolic choice for cyanide assimilation. researchgate.net

Degradation Pathways and Environmental Fate Studies of Alanine, N 2 Cyanoethyl Alanyl 9ci in Model Systems

Hydrolytic Stability under Varying pH Conditions

No studies detailing the hydrolytic stability of Alanine (B10760859), N-(2-cyanoethyl)alanyl- (9CI) across a range of pH values were found. In principle, the peptide bond within the molecule could be susceptible to hydrolysis, particularly under strong acidic or alkaline conditions, which would cleave the molecule into N-(2-cyanoethyl)alanine and alanine. The cyanoethyl group itself might also undergo hydrolysis to a carboxamido or carboxylic acid group, but without experimental data, the rates and conditions for these potential reactions remain unknown.

Photodegradation Mechanisms under Simulated Environmental Conditions

There is no available information on the photodegradation of Alanine, N-(2-cyanoethyl)alanyl- (9CI). While amino acids and peptides can be susceptible to photodegradation, especially in the presence of photosensitizers, the specific mechanisms, quantum yields, and resulting photoproducts for this compound have not been documented.

Enzymatic Degradation by Broad-Specificity Proteases (in vitro)

No research could be located that investigates the in vitro degradation of Alanine, N-(2-cyanoethyl)alanyl- (9CI) by broad-specificity proteases. The presence of the N-terminal cyanoethyl group could influence the recognition and cleavage of the peptide bond by proteases, but without specific studies, it is not possible to determine its susceptibility to enzymatic hydrolysis.

Microbiological Transformation in Controlled Laboratory Cultures

Data on the transformation of Alanine, N-(2-cyanoethyl)alanyl- (9CI) by specific microbial cultures is not available. The ability of microorganisms to metabolize this compound, the potential metabolic pathways, and the rate of transformation are currently undocumented.

Metabolite Identification from Degradation Studies

As no degradation studies for Alanine, N-(2-cyanoethyl)alanyl- (9CI) were found, there is no corresponding data on its metabolites. Identification of breakdown products from hydrolysis, photodegradation, or biological transformation would be essential for a complete environmental and toxicological assessment.

Adsorption and Leaching Behavior in Soil Models

There are no published studies on the adsorption and leaching characteristics of Alanine, N-(2-cyanoethyl)alanyl- (9CI) in soil models. The mobility of this compound in soil and its potential to leach into groundwater would depend on its physicochemical properties, such as its water solubility and charge, as well as soil properties like organic carbon content and pH. However, no empirical data (e.g., soil sorption coefficient, Koc) is available.

Q & A

Q. What are the most reliable synthetic methodologies for preparing N-(2-cyanoethyl)alanyl derivatives?

The synthesis typically involves coupling a protected alanine residue with a cyanoethyl group. For example, N-tert-butoxycarbonyl (N-t-Boc)-protected alanine can be activated as a succinimide ester, which reacts efficiently with 2-cyanoethylamine under mild conditions to form the desired derivative . Ethyl ester intermediates (e.g., L-alanine ethyl ester) are also used to improve solubility and reaction yields during cyanoethylation . Key steps include purification via column chromatography and structural validation using NMR (e.g., confirming the cyanoethyl moiety at δ 2.5–3.0 ppm for -CH2CN) and mass spectrometry.

Q. How can researchers confirm the structural integrity of N-(2-cyanoethyl)alanyl derivatives post-synthesis?

Structural validation requires a combination of spectroscopic and chromatographic techniques:

  • NMR : Proton NMR identifies characteristic peaks for the cyanoethyl group (-CH2CN at ~2.7 ppm) and the alanine backbone (α-proton at ~3.8 ppm) .
  • IR Spectroscopy : Confirms the presence of nitrile (C≡N stretch at ~2250 cm⁻¹) and amide bonds (N-H bend at ~1550 cm⁻¹) .
  • HPLC-MS : Ensures purity (>95%) and verifies molecular weight (e.g., [M+H]+ ion for C8H12N3O2 at m/z 182.09) .

Advanced Research Questions

Q. What experimental strategies are effective for studying the interaction of N-(2-cyanoethyl)alanyl derivatives with enzymes like collagenase?

  • Enzyme Inhibition Assays : Measure IC50 values using fluorogenic substrates (e.g., DQ-collagen) and monitor fluorescence quenching upon hydrolysis inhibition. For example, structurally similar dipeptides exhibit IC50 values in the mM range, suggesting competitive inhibition .
  • Molecular Docking : Use software like AutoDock Vina to model binding interactions. Docking studies of analogous compounds reveal hydrogen bonding between the cyanoethyl group and collagenase active-site residues (e.g., His-131 and Glu-219) .

Q. How can computational modeling resolve discrepancies between predicted and observed binding affinities of N-(2-cyanoethyl)alanyl derivatives?

Discrepancies often arise from solvation effects or conformational flexibility. Strategies include:

  • MD Simulations : Perform 100-ns molecular dynamics simulations to assess stability of docked complexes.
  • QM/MM Calculations : Refine binding energy estimates by incorporating quantum mechanical effects for the cyanoethyl moiety .
  • Free Energy Perturbation : Compare ΔG values for mutant enzymes to identify critical residues for binding .

Q. What protocols are recommended for evaluating the stability of N-(2-cyanoethyl)alanyl derivatives under physiological conditions?

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC. Cyanoethyl groups are stable in neutral pH but hydrolyze slowly under acidic conditions .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and detect decomposition events (>150°C) .

Q. How can N-(2-cyanoethyl)alanyl derivatives be incorporated into peptide chains for structure-activity relationship (SAR) studies?

  • Solid-Phase Synthesis : Use Fmoc-protected derivatives on resin (e.g., Wang resin) and couple via HBTU/HOBt activation. The cyanoethyl group is compatible with standard deprotection conditions (20% piperidine/DMF) .
  • Solution-Phase Coupling : Employ mixed anhydride methods with isobutyl chloroformate to minimize side reactions .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the enzymatic inhibition potency of N-(2-cyanoethyl)alanyl derivatives?

Discrepancies may stem from assay conditions (e.g., substrate concentration, enzyme source). To resolve:

  • Standardize Assays : Use recombinant enzymes and control buffer ionic strength (e.g., 150 mM NaCl).
  • Validate via Orthogonal Methods : Compare fluorescence-based assays with radiometric or colorimetric readouts .

Methodological Resources

  • Synthesis Protocols : Refer to Hakobyan et al. (2022) for active ester methodologies .
  • Docking Workflows : Follow protocols from for collagenase interaction studies.
  • Stability Testing : Adapt HPLC conditions from (C18 column, 0.1% TFA in acetonitrile/water).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.